4-(2-chlorophenyl)butan-1-amine
Description
4-(2-Chlorophenyl)butan-1-amine is a primary amine characterized by a linear four-carbon chain terminating in an amino group (-NH₂) and a 2-chlorophenyl substituent at the fourth carbon.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-03-9 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)butan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with butan-1-amine under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-chlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)butan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing the levels of these neurotransmitters in the brain.
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Physical State | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄ClN | ~169.65 | 2-Chlorophenyl | Likely liquid | Primary amine, potential intermediate |
| 4-[(2-Chlorophenyl)thio]butan-1-amine | C₁₀H₁₄ClNS | 215.74 | Thioether, 2-Cl-Ph | Solid | Redox-active, synthetic complexity |
| 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine | C₁₅H₂₅N₃O | 263.38 | Piperazine, 2-MeO-Ph | Liquid | Enhanced receptor-binding potential |
| 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine | C₁₂H₁₈ClN | 211.73 | Branched chain | Liquid | Steric hindrance, higher molecular weight |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
